2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Overview
Description
2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is a chemical compound with the molecular formula C4H7N5O · xH2SO4. It is a derivative of pyrimidine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyrimidine ring. This compound is commonly used in synthetic organic chemistry as an intermediate for various chemical reactions .
Mechanism of Action
Target of Action
It is used in the synthesis of guanines and other purine derivatives , suggesting that it may interact with enzymes involved in purine metabolism.
Biochemical Pathways
2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate is involved in the synthesis of guanines and other purine derivatives . These compounds play crucial roles in numerous biochemical pathways, including DNA and RNA synthesis, energy metabolism, and signal transduction.
Pharmacokinetics
Its solubility in water is relatively low , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is pH-dependent , and it should be stored at temperatures below 30°C . Dust formation should be avoided, and personal protective equipment should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 350 °C and a solubility of 2 g/L .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate in animal models. It has been found that the LD50 (lethal dose, 50%) in rats is greater than 3000 mg/kg .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetamide, followed by cyclization and subsequent sulfonation to yield the sulfate salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or conversion to a more soluble intermediate, followed by re-conversion to the sulfate salt .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but with different substitution pattern.
2,5,6-Triamino-1,4-dihydropyrimidin-4-one: Another triaminopyrimidine derivative with distinct properties.
4,5,6-Triaminopyrimidine sulfate: Similar sulfate salt with different amino group positions
Uniqueness
2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S.H2O/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4;/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVYGLRTZIGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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